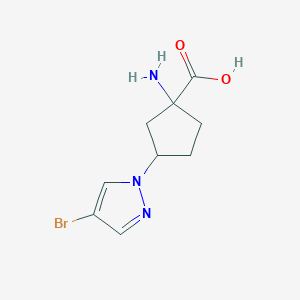
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with the molecular formula C9H15N3, is characterized by a cyclobutyl group attached to the pyrazole ring, which imparts distinct chemical and physical properties .
Preparation Methods
The synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reaction: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the pyrazole intermediate.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethyl sulfoxide, along with catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .
Scientific Research Applications
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating receptor functions . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazol-4-amine: This compound lacks the cyclobutyl group, resulting in different chemical and biological properties.
1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine: This compound has only one methyl group, leading to variations in reactivity and applications.
1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-carbonitrile: The presence of a nitrile group introduces additional functionalization possibilities.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-cyclobutyl-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-6-9(10)7(2)12(11-6)8-4-3-5-8/h8H,3-5,10H2,1-2H3 |
InChI Key |
MHWFIUDXHOHQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


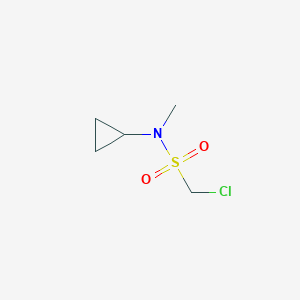
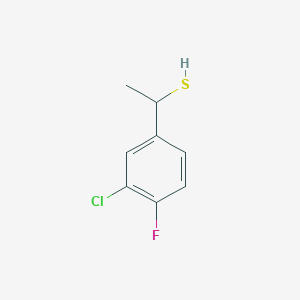

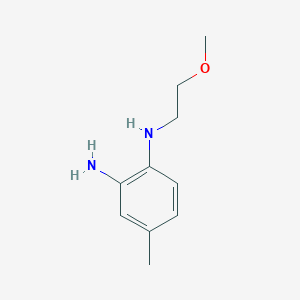
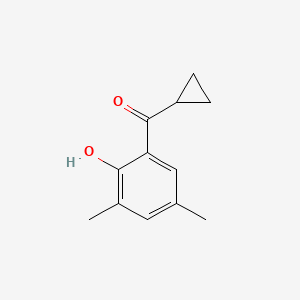
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
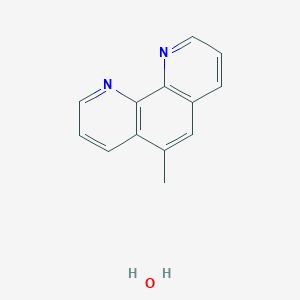
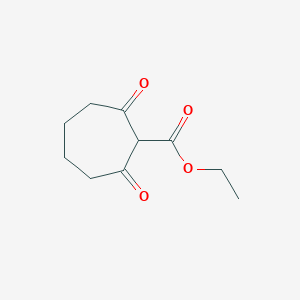
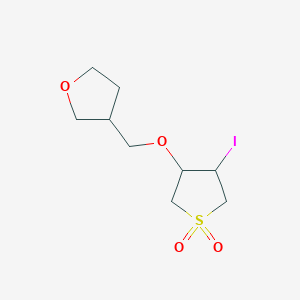
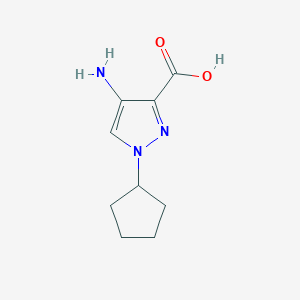
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)

